molecular formula C9H9NO4 B189135 2,4-Dimethyl-5-nitrobenzoic acid CAS No. 220504-75-6

2,4-Dimethyl-5-nitrobenzoic acid

Cat. No.: B189135
CAS No.: 220504-75-6
M. Wt: 195.17 g/mol
InChI Key: OVWSQNZKIRGLMK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-nitrobenzoic acid typically involves the nitration of 2,4-dimethylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2,4-Dimethylbenzoic acid+HNO32,4-Dimethyl-5-nitrobenzoic acid+H2O\text{2,4-Dimethylbenzoic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,4-Dimethylbenzoic acid+HNO3​→2,4-Dimethyl-5-nitrobenzoic acid+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products:

    Reduction: 2,4-Dimethyl-5-aminobenzoic acid.

    Substitution: Halogenated derivatives of this compound.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

2,4-Dimethyl-5-nitrobenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2,4-Dimethylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Dinitrobenzoic acid: Contains an additional nitro group, which can significantly alter its chemical properties and reactivity.

    5-Nitrobenzoic acid: Lacks the methyl groups, affecting its solubility and reactivity.

Uniqueness: 2,4-Dimethyl-5-nitrobenzoic acid is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,4-dimethyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSQNZKIRGLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345013
Record name 2,4-Dimethyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220504-75-6
Record name 2,4-Dimethyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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